molecular formula C10H8Br4O B13985249 1,1,3,4-Tetrabromo-4-phenylbutan-2-one CAS No. 6304-55-8

1,1,3,4-Tetrabromo-4-phenylbutan-2-one

Cat. No.: B13985249
CAS No.: 6304-55-8
M. Wt: 463.79 g/mol
InChI Key: UUUQKIQSKJSFCW-UHFFFAOYSA-N
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Description

1,1,3,4-Tetrabromo-4-phenylbutan-2-one is a brominated organic compound with the molecular formula C10H8Br4O It is characterized by the presence of four bromine atoms and a phenyl group attached to a butan-2-one backbone

Preparation Methods

The synthesis of 1,1,3,4-tetrabromo-4-phenylbutan-2-one typically involves the bromination of 4-phenylbutan-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1,1,3,4-Tetrabromo-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,4-Tetrabromo-4-phenylbutan-2-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: The compound’s brominated structure makes it a potential candidate for studying bromine’s biological effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,4-tetrabromo-4-phenylbutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

1,1,3,4-Tetrabromo-4-phenylbutan-2-one can be compared with other brominated compounds such as:

  • 1,1,3,4-Tetrabromo-4-methylbutan-2-one
  • 1,1,3,4-Tetrabromo-4-ethylbutan-2-one

These compounds share similar brominated structures but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

6304-55-8

Molecular Formula

C10H8Br4O

Molecular Weight

463.79 g/mol

IUPAC Name

1,1,3,4-tetrabromo-4-phenylbutan-2-one

InChI

InChI=1S/C10H8Br4O/c11-7(6-4-2-1-3-5-6)8(12)9(15)10(13)14/h1-5,7-8,10H

InChI Key

UUUQKIQSKJSFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C(Br)Br)Br)Br

Origin of Product

United States

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